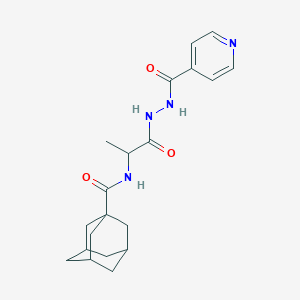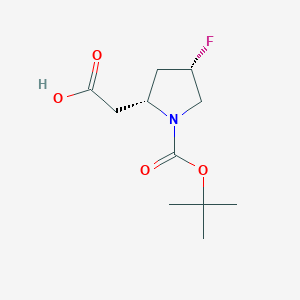![molecular formula C13H12N4O2S B2790456 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole CAS No. 2109167-76-0](/img/structure/B2790456.png)
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings. These include a pyrazole ring, which is a five-membered ring with two nitrogen atoms ; an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom; and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and X-ray crystallography . For example, the structure of a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy .科学的研究の応用
OTTO has been found to possess a variety of scientific research applications. It has been used to study the effects of various drugs on cellular processes, as well as to investigate the mechanisms of action of various drugs. OTTO has also been used to study the effects of various compounds on gene expression, as well as to study the effects of various compounds on protein expression. Additionally, OTTO has been used to study the effects of various compounds on cell proliferation, as well as to study the effects of various compounds on cell death.
作用機序
The mechanism of action of OTTO is not yet fully understood. However, it is believed that OTTO is able to interact with the cell membrane in order to modulate the activity of various proteins and enzymes. OTTO has also been found to interact with various proteins and enzymes in order to modulate their activity. Additionally, OTTO has been found to modulate the activity of various G-protein coupled receptors, as well as to modulate the activity of various ion channels.
Biochemical and Physiological Effects
OTTO has been found to possess a variety of biochemical and physiological effects. It has been found to modulate the activity of various proteins and enzymes, as well as to modulate the activity of various G-protein coupled receptors and ion channels. OTTO has also been found to modulate the expression of various genes, as well as to modulate the expression of various proteins. Additionally, OTTO has been found to modulate the proliferation of various cells, as well as to modulate the death of various cells.
実験室実験の利点と制限
OTTO has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, OTTO has been found to possess a variety of biochemical and physiological effects, which makes it a valuable tool for laboratory experiments. However, OTTO also has a number of limitations for laboratory experiments. It has a relatively short half-life, which makes it difficult to use for long-term experiments. Additionally, OTTO has been found to possess a variety of side effects, which can make it difficult to use for certain experiments.
将来の方向性
There are a number of potential future directions for OTTO research. One potential future direction is to further investigate the mechanism of action of OTTO in order to better understand its effects on various cellular processes. Additionally, further research could be conducted to explore the potential therapeutic applications of OTTO, such as its use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential of OTTO as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential of OTTO as a tool for the study of various cellular processes, such as gene expression and protein expression.
合成法
OTTO can be synthesized through a three-step process. The first step involves the reaction of 2-aminopyrazole and 3-chloro-5-methylthiophene in the presence of potassium carbonate in a solvent such as dimethylformamide. This reaction yields 2-chloro-5-methylthienyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]pyrazole. The second step involves the reaction of this intermediate with potassium hydroxide in the presence of a solvent such as methanol. This reaction yields 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole. Finally, the third step involves the reaction of this intermediate with a base such as sodium hydroxide in the presence of a solvent such as dimethylformamide. This reaction yields the final product, this compound.
Safety and Hazards
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-5-9(2)17(16-8)12(18)6-11-14-15-13(19-11)10-3-4-20-7-10/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABOCHOIYQMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

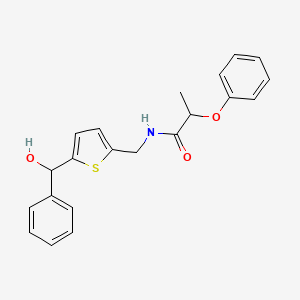



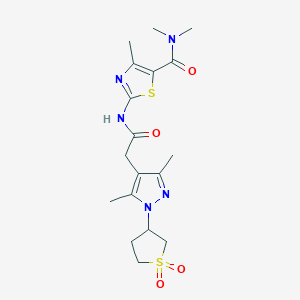
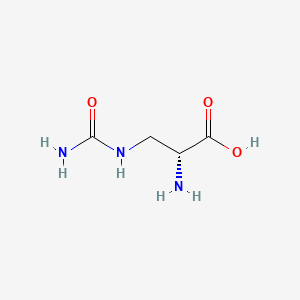
![(2E,NZ)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2790383.png)
![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790384.png)
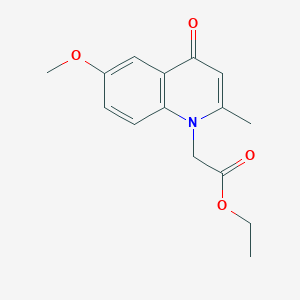
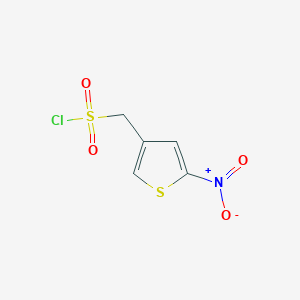
![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2790390.png)
![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2790393.png)
